molecular formula C16H10O5 B14951146 (4-Hydroxy-9,10-dioxo-1-anthryl) acetate

(4-Hydroxy-9,10-dioxo-1-anthryl) acetate

Cat. No.: B14951146
M. Wt: 282.25 g/mol
InChI Key: WTODJCNVSBJCJT-UHFFFAOYSA-N
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Description

(4-Hydroxy-9,10-dioxo-1-anthryl) acetate is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes. This particular compound has a unique structure that makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-9,10-dioxo-1-anthryl) acetate typically involves the acetylation of 4-hydroxy-9,10-anthraquinone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-9,10-dioxo-1-anthryl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

(4-Hydroxy-9,10-dioxo-1-anthryl) acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in the study of cellular processes and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized as a dye in textiles and as a pigment in paints and coatings.

Mechanism of Action

The mechanism by which (4-Hydroxy-9,10-dioxo-1-anthryl) acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting cellular processes and leading to cell death. The compound’s ability to generate reactive oxygen species also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-9,10-anthraquinone: Similar in structure but lacks the acetate group.

    2-Hydroxy-9,10-anthraquinone: Another structural isomer with different properties.

    Acid Violet 43: An anthraquinone dye with a similar core structure but different functional groups.

Uniqueness

(4-Hydroxy-9,10-dioxo-1-anthryl) acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industry.

Properties

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

(4-hydroxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C16H10O5/c1-8(17)21-12-7-6-11(18)13-14(12)16(20)10-5-3-2-4-9(10)15(13)19/h2-7,18H,1H3

InChI Key

WTODJCNVSBJCJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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